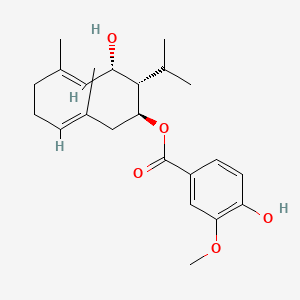

Tschimganidin

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11+,16-8+/t19-,21-,22-/m0/s1 |

InChI Key |

OLJDCWYDXLXFJK-COKJDNMNSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]([C@@H]([C@H](C/C(=C/CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |

Synonyms |

tschimganidin tschimganidine |

Origin of Product |

United States |

Foundational & Exploratory

Tizanidine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tizanidine hydrochloride, a centrally acting α2-adrenergic agonist used as a skeletal muscle relaxant. Understanding these fundamental physicochemical properties is critical for formulation development, analytical method development, and ensuring the quality, efficacy, and safety of pharmaceutical products.

Tizanidine Hydrochloride: An Overview

Tizanidine hydrochloride is the hydrochloride salt of tizanidine, with the chemical name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine monohydrochloride.[1] It is a white to off-white, fine crystalline powder.[2] Tizanidine functions as a muscle relaxant by acting as an agonist at α2-adrenergic receptor sites, which reduces spasticity by increasing the presynaptic inhibition of motor neurons.[2][3] The effects are most prominent on polysynaptic pathways.[2]

Solubility Profile

The solubility of tizanidine hydrochloride is a critical factor influencing its dissolution and bioavailability. It is generally characterized as being slightly soluble in water and methanol.[2][4]

Solubility in Various Solvents

The solubility of tizanidine hydrochloride has been determined in a range of common pharmaceutical solvents. A summary of this data is presented in Table 1.

Table 1: Solubility of Tizanidine Hydrochloride in Different Solvents

| Solvent | Solubility Description | Quantitative Data | Reference |

| Water | Slightly soluble[2][4] | >20 mg/mL | |

| 0.1 M Hydrochloric Acid | Freely soluble / Dissolved[5] | 65.85 ± 2.01 mg/mL | [6] |

| Methanol | Soluble / Slightly soluble[4] | Dissolved | [5] |

| Ethanol | Slightly soluble / Very slightly soluble[1][4][5] | ~0.2 mg/mL | [1] |

| DMSO | Soluble | ~0.2 mg/mL[1], 10 mg/mL | [7] |

| Chloroform | Practically insoluble / Almost insoluble[4][5] | 0.74 ± 0.012 mg/mL | [6] |

| Acetone | Practically insoluble | - | [4] |

| Ethyl Acetate | Almost insoluble | - | [5] |

pH-Dependent Solubility

A key characteristic of tizanidine hydrochloride is its pH-dependent aqueous solubility; the solubility decreases as the pH increases.[2][3] A 4% w/v solution of tizanidine hydrochloride in methanol exhibits a pH of 4.68. The pH of an aqueous solution containing approximately 20 mg per mL is between 3.5 and 5.0.[5]

Experimental Protocol for Solubility Determination

A typical protocol for determining the solubility of tizanidine hydrochloride involves the following steps:

-

Preparation: Accurately weigh a specified amount of tizanidine hydrochloride powder (e.g., 1 gram).

-

Dispersion: Disperse the powder into a known volume of the selected solvent (e.g., water, methanol, ethanol) in a suitable container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., sonication for 30 minutes) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved tizanidine hydrochloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax) of approximately 228 nm or 319-320 nm, or a suitable HPLC method.[1][5]

Caption: Experimental workflow for solubility determination.

Stability Profile

Stability studies are essential to determine how the quality of tizanidine hydrochloride changes over time under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Tizanidine hydrochloride has been subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9][10] The drug is reportedly more stable in its solid state than in solution.[8]

Table 2: Summary of Forced Degradation Studies for Tizanidine Hydrochloride

| Stress Condition | Reagents and Conditions | Degradation (%) | Observations | Reference |

| Acid Hydrolysis | 0.1 M HCl, Reflux for 2 hours | 15.73% | Stable | [11],[12] |

| Base Hydrolysis | 0.1 M NaOH, Reflux for 2 hours | Minimal | Stable | [12][13] |

| Oxidative | 3% H₂O₂, Reflux for 4 hours | 36.08% | Susceptible to oxidation; additional peak observed. | [11][14],[13] |

| Thermal | 80°C for 3 days (solid state) | Minimal | Stable | [10],[12] |

| Photolytic | UV-C light for 7 days | ~55.16% | Zero-order degradation kinetics observed. | [15] |

Experimental Protocols for Stability Studies

A. Sample Preparation: A stock solution of tizanidine hydrochloride is prepared by dissolving the drug in a suitable solvent (e.g., a mixture of 0.1% trifluoroacetic acid and acetonitrile) to a known concentration, such as 500 µg/mL.[9] Working solutions are then prepared by appropriate dilution.[9]

B. Forced Degradation (Stress Testing) Protocol:

-

Acid Hydrolysis: A solution of tizanidine hydrochloride is mixed with an acidic solution (e.g., 1N HCl) and refluxed for a specified period before being neutralized.

-

Base Hydrolysis: A solution of the drug is mixed with a basic solution (e.g., 1N NaOH) and refluxed, followed by neutralization.[10]

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) and refluxed.[14]

-

Thermal Degradation: Solid tizanidine hydrochloride powder is kept in an oven at a high temperature (e.g., 80°C) for several days.[10]

-

Photodegradation: A solution of the drug is exposed to UV light for a defined duration.

C. Analytical Method: A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to analyze the stressed samples.[8][12] The method must be able to separate the intact drug from its degradation products. A common setup includes:

-

Column: C18 column (e.g., Waters Symmetry C18, 250x4.6 mm, 5µm).[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted (e.g., to 3.0).[8][10]

-

Detection: UV detection at a wavelength where the drug and potential degradants absorb, often around 230 nm.[8][10]

Caption: Workflow for forced degradation stability testing.

Mechanism of Action: Signaling Pathway

Tizanidine exerts its therapeutic effect by acting as an agonist on α2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that ultimately leads to the presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. TIZANIDINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 5. chembk.com [chembk.com]

- 6. impactfactor.org [impactfactor.org]

- 7. selleckchem.com [selleckchem.com]

- 8. jddtonline.info [jddtonline.info]

- 9. japtronline.com [japtronline.com]

- 10. jddtonline.info [jddtonline.info]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]

- 13. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. scilit.com [scilit.com]

Crystal Structure and Polymorphism of Tizanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphism of tizanidine and its hydrochloride salt. Tizanidine, a centrally acting α2-adrenergic agonist, is widely used as a muscle relaxant. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are critical for its formulation, stability, and bioavailability. This document summarizes key crystallographic data, details experimental methodologies for characterization, and visualizes the relationships between different solid-state forms.

Crystal Structure of Tizanidine and Tizanidine Hydrochloride

Recent crystallographic studies have definitively established the tautomeric form of tizanidine in the solid state. Contrary to some earlier representations, tizanidine crystallizes as the 2-imino-imidazolidine tautomer.[1] This has been confirmed through single-crystal X-ray diffraction analysis.

The crystal structure of tizanidine free base reveals a monoclinic system with two nearly identical molecules in the asymmetric unit.[1] These molecules are interconnected by N-H···N hydrogen bonds, forming chains within the crystal lattice.[1]

Tizanidine hydrochloride also crystallizes in a monoclinic system. In this salt form, the cations and chloride anions are linked by N-H···Cl hydrogen bonds, creating layered structures.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for tizanidine free base and tizanidine hydrochloride.

Table 1: Crystallographic Data for Tizanidine Free Base

| Parameter | Value |

| Chemical Formula | C₉H₈ClN₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.363(3) |

| b (Å) | 12.115(3) |

| c (Å) | 13.593(3) |

| α (°) | 90 |

| β (°) | 98.78(3) |

| γ (°) | 90 |

| Volume (ų) | 2174.1(8) |

| Z | 8 |

| Molecules per asymmetric unit | 2 |

Source: Bekö, S. L., et al. (2012). Acta Crystallographica Section C, C68, o28-o32.

Table 2: Crystallographic Data for Tizanidine Hydrochloride

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₅S⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.139(2) |

| b (Å) | 11.234(2) |

| c (Å) | 13.250(3) |

| α (°) | 90 |

| β (°) | 94.13(3) |

| γ (°) | 90 |

| Volume (ų) | 1208.0(4) |

| Z | 4 |

Source: Bekö, S. L., et al. (2012). Acta Crystallographica Section C, C68, o28-o32.

Polymorphism of Tizanidine

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.

Recent research has begun to unveil the polymorphic landscape of tizanidine, particularly in the context of cocrystallization. A 2024 study investigated the impact of molecular conformational landscapes on the cocrystallization outcomes of tizanidine with various coformers, revealing both polymorphic and monomorphic salt forms.[2]

Known Polymorphic Forms of Tizanidine Hydrochloride

A Chinese patent describes a specific crystalline form of tizanidine hydrochloride, designated as Crystal Form I .[3] This form is characterized by its X-ray powder diffraction (XRPD) pattern.

Table 3: X-ray Powder Diffraction Peaks for Tizanidine Hydrochloride Crystal Form I

| 2θ (°) |

| 10.7 ± 0.2 |

| 11.1 ± 0.2 |

| 12.4 ± 0.2 |

| 17.0 ± 0.2 |

| 20.3 ± 0.2 |

| 21.2 ± 0.2 |

| 24.0 ± 0.2 |

| 24.8 ± 0.2 |

Source: CN105566314A[3]

The relationship between this "Crystal Form I" and other potential polymorphs or the single crystal structure reported in the literature requires further investigation to establish a comprehensive understanding of tizanidine hydrochloride's polymorphic landscape.

Experimental Protocols

The characterization of tizanidine's crystal structure and polymorphism relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Growth: Single crystals of tizanidine free base and tizanidine hydrochloride can be obtained through slow evaporation of a solution of tizanidine hydrochloride in a suitable solvent system (e.g., a mixture of organic solvents and water).[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

-

Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A reference pan (usually empty) is heated concurrently.

-

Data Analysis: The DSC thermogram shows the heat flow to or from the sample as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are identified by their peak temperatures and enthalpies.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands provide information about the functional groups and molecular vibrations within the crystal lattice, which can differ between polymorphs.

Visualizations

The following diagrams illustrate key concepts related to the crystal structure and analysis of tizanidine.

Conclusion

The solid-state characterization of tizanidine is an active area of research with significant implications for its pharmaceutical development. The definitive determination of its tautomeric form and the ongoing exploration of its polymorphic landscape provide a crucial foundation for controlling the quality, stability, and efficacy of tizanidine-containing drug products. Further research is warranted to fully elucidate the complete polymorphic and pseudopolymorphic forms of both tizanidine and its hydrochloride salt, their thermodynamic relationships, and the conditions for their selective crystallization. This knowledge will be instrumental in the robust formulation and manufacturing of this important muscle relaxant.

References

Tizanidine's Role in Modulating Excitatory Amino Acid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizanidine, a centrally acting α2-adrenergic agonist, is a clinically effective muscle relaxant and antispasmodic agent. Its therapeutic efficacy is intrinsically linked to its ability to modulate the release of excitatory amino acids (EAAs), primarily glutamate and aspartate, from spinal interneurons. This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence underpinning tizanidine's role in this process. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Excitatory amino acids, such as glutamate and aspartate, are the principal neurotransmitters mediating fast synaptic transmission in the central nervous system (CNS).[1] Their excessive release can lead to neuronal hyperexcitability, a hallmark of conditions like spasticity and neuropathic pain. Tizanidine exerts its therapeutic effects by dampening this hyperexcitability through the presynaptic inhibition of EAA release.[2][3] This document serves as a comprehensive resource for understanding the nuanced pharmacology of tizanidine's action on excitatory neurotransmission.

Mechanism of Action

Tizanidine's primary mechanism of action is its agonism at α2-adrenergic receptors located on the presynaptic terminals of spinal interneurons.[3] Activation of these receptors initiates a signaling cascade that ultimately reduces the influx of calcium (Ca2+) into the presynaptic terminal, a critical step for the fusion of synaptic vesicles containing EAAs with the presynaptic membrane. Additionally, tizanidine has been shown to interact with imidazoline receptors, which may also contribute to its overall effect on neurotransmitter release.[2]

Role of α2-Adrenergic Receptors

Tizanidine's binding to presynaptic α2-adrenergic receptors triggers the activation of inhibitory G-proteins (Gi/o).[4] This activation leads to two primary downstream effects that curtail EAA release:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can modulate the activity of protein kinase A (PKA), which is involved in the phosphorylation of various proteins essential for neurotransmitter release.

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and inhibit voltage-gated calcium channels (VGCCs), thereby reducing Ca2+ influx upon nerve terminal depolarization. Furthermore, these subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic membrane and a subsequent decrease in the probability of VGCC opening. There is also evidence to suggest that Gβγ subunits can directly interact with the SNARE complex, the protein machinery responsible for vesicle fusion, to inhibit exocytosis.[5][6][7][8][9]

Role of Imidazoline Receptors

Tizanidine also exhibits affinity for imidazoline receptors, a class of receptors that are distinct from adrenergic receptors. While the precise role of imidazoline receptors in modulating EAA release is still under investigation, some studies suggest that their activation can also lead to a reduction in neurotransmitter release, potentially through G-protein-coupled mechanisms that are independent of the classical adenylyl cyclase pathway.[2][10] One proposed mechanism involves the activation of N-ethylmaleimide-sensitive proteins, such as Gi/o-type G-proteins.[2][10]

Quantitative Data on Tizanidine's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of tizanidine and related α2-adrenergic agonists on excitatory neurotransmission.

| Parameter | Agent | Preparation | Effect | Value | Reference |

| Inhibition of C-fibre evoked responses | Tizanidine | Anesthetized paralysed rats (lumbar dorsal horn convergent neurons) | Depression of control responses | 39.6 ± 13.4% at 0.125 mg/kg i.v. | [11] |

| Inhibition of K+-evoked Glutamate Release | Clonidine | Rat spinal cord synaptosomes | IC50 | 17 nM | [12] |

| Inhibition of Substance P Release | Tizanidine | Slices of rat spinal cord | Significant reduction | at 10 µM | [13] |

Note: Data on clonidine, a structurally and functionally similar α2-adrenergic agonist, is included to provide a comparative context for tizanidine's potency.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in tizanidine's modulation of excitatory amino acid release.

α2-Adrenergic Receptor Signaling Pathway

Imidazoline Receptor Signaling Pathway (Putative)

Experimental Protocols

Preparation of Spinal Cord Synaptosomes

This protocol is adapted from methods used to investigate presynaptic neurotransmitter release.

-

Objective: To isolate nerve terminals (synaptosomes) from the spinal cord to study the direct effects of tizanidine on neurotransmitter release.

-

Procedure:

-

Euthanize a rodent (e.g., rat) and rapidly dissect the spinal cord in ice-cold sucrose buffer (0.32 M sucrose, buffered with HEPES to pH 7.4).

-

Homogenize the spinal cord tissue in the sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000-20,000 x g for 20-30 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit medium) for use in release experiments.

-

Measurement of Excitatory Amino Acid Release

-

Objective: To quantify the amount of glutamate and aspartate released from spinal cord preparations in the presence and absence of tizanidine.

-

Procedure:

-

Pre-incubate the prepared synaptosomes or spinal cord slices with varying concentrations of tizanidine.

-

Stimulate neurotransmitter release using a depolarizing agent, such as a high concentration of potassium chloride (KCl).

-

Collect the superfusate at timed intervals.

-

Analyze the concentration of glutamate and aspartate in the superfusate using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.[14][15][16][17]

-

Compare the amount of EAA release in the tizanidine-treated groups to a control group to determine the dose-dependent inhibitory effect.

-

In Vitro Spinal Cord Slice Electrophysiology

This protocol allows for the study of synaptic transmission in a more intact neural circuit.[18]

-

Objective: To measure the effect of tizanidine on excitatory postsynaptic currents (EPSCs) in dorsal horn neurons.

-

Procedure:

-

Prepare acute transverse or parasagittal slices (300-500 µm) of the spinal cord from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow the slices to recover in oxygenated aCSF at a physiological temperature.

-

Transfer a slice to a recording chamber and perfuse with aCSF.

-

Perform whole-cell patch-clamp recordings from neurons in the dorsal horn (e.g., lamina II), a key area for sensory processing.

-

Evoke EPSCs by stimulating primary afferent fibers in the dorsal root.

-

Bath-apply tizanidine at various concentrations and record the changes in the amplitude and frequency of the evoked EPSCs.

-

Conclusion

Tizanidine's modulation of excitatory amino acid release is a cornerstone of its therapeutic action. By acting primarily on presynaptic α2-adrenergic receptors, and potentially imidazoline receptors, tizanidine effectively reduces the release of glutamate and aspartate in the spinal cord. This leads to a dampening of neuronal hyperexcitability and subsequent muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate pharmacology of tizanidine and to develop novel therapeutics targeting excitatory neurotransmission. Further research is warranted to fully elucidate the specific dose-response relationship of tizanidine on glutamate and aspartate release and to further clarify the role of imidazoline receptors in this process.

References

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. G protein betagamma directly regulates SNARE protein fusion machinery for secretory granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disabling the Gβγ-SNARE interaction disrupts GPCR-mediated presynaptic inhibition, leading to physiological and behavioral phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for Gβγ-SNARE-mediated inhibition of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gβγ SNARE interactions and their behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Presynaptic I1-imidazoline receptors reduce GABAergic synaptic transmission in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of tizanidine (DS 103-282) on dorsal horn convergent neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clonidine inhibits and phorbol acetate activates glutamate release from rat spinal synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of clonidine and tizanidine on release of substance P from slices of rat spinal cord and antagonism by alpha-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 15. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. [PDF] Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment. | Semantic Scholar [semanticscholar.org]

- 18. Approach for Electrophysiological Studies of Spinal Lamina X Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Muscle Relaxation: A Technical Guide to the Discovery and Synthesis of Novel Tizanidine Analogs

For Immediate Release

[City, State] – [Date] – In a significant advancement for researchers and professionals in drug development, a comprehensive technical guide on the discovery and synthesis of novel tizanidine analogs has been compiled. This whitepaper offers an in-depth exploration of the core scientific principles, experimental methodologies, and signaling pathways integral to the development of next-generation muscle relaxants.

Tizanidine, a cornerstone in the management of spasticity, exerts its therapeutic effects as a centrally acting α2-adrenergic agonist.[1][2][3][4] This guide delves into the intricate process of designing and synthesizing new chemical entities that build upon the tizanidine scaffold, aiming to enhance efficacy, selectivity, and safety profiles.

Structure-Activity Relationship and Analog Design

The development of novel tizanidine analogs is rooted in a deep understanding of its structure-activity relationship (SAR). Key modifications to the tizanidine molecule can significantly impact its pharmacological properties. The core structure consists of a 2,1,3-benzothiadiazole moiety linked to an imidazoline ring via an amino bridge.

Table 1: Quantitative Data for Tizanidine and Related Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Tizanidine | Imidazoline Receptor | ~20-fold higher than α2 | [1][2] |

| α2-Adrenoceptor | - | [1][2] | |

| Oxymetazoline | Imidazoline Receptor | Lower than Tizanidine | [1] |

| Clonidine | Imidazoline Receptor | Lower than Oxymetazoline | [1] |

| α2-Adrenoceptor | Equal to Imidazoline Receptor | [1] | |

| Naphazoline | Imidazoline Receptor | Lower than Clonidine | [1] |

Note: Specific Ki values for tizanidine at the α2-adrenoceptor were not explicitly provided in the referenced literature, but its affinity for the imidazoline receptor was significantly higher.

Synthesis of Tizanidine and its Precursors

The synthesis of tizanidine and its analogs involves multi-step chemical processes. A common starting point is the 2,1,3-benzothiadiazole core.[5][6][7][8] For instance, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole can be synthesized from 2,1,3-benzothiadiazole through nitration, reduction of the nitro group, and subsequent methylation.[5]

A general synthetic workflow for creating a library of tizanidine analogs would involve the preparation of substituted 4-amino-2,1,3-benzothiadiazole intermediates followed by their reaction with various imidazoline-forming reagents.

General workflow for the synthesis of novel tizanidine analogs.

Experimental Protocols

General Synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole

This protocol is adapted from a reported synthesis of a related compound.[5]

-

Nitration: 2,1,3-Benzothiadiazole is subjected to nitration using a sulfonitric mixture to yield 4-nitro-2,1,3-benzothiadiazole.

-

Reduction: The resulting nitro compound is then reduced to 4-amino-2,1,3-benzothiadiazole.

-

Methylation: The 4-amino-2,1,3-benzothiadiazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Potassium carbonate (K₂CO₃) and iodomethane (CH₃I) are added, and the mixture is heated. After the reaction, the product is extracted with an organic solvent like ethyl acetate.[5]

Radioligand Binding Assay for α2-Adrenergic Receptors

This assay is crucial for determining the binding affinity of newly synthesized analogs.

-

Membrane Preparation: Membranes from cells or tissues expressing the α2-adrenergic receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-clonidine) and varying concentrations of the unlabeled test compound (the novel tizanidine analog).

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.

Workflow for a radioligand binding assay.

Signaling Pathway of Tizanidine Analogs

Tizanidine and its analogs primarily act on α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors initiates a signaling cascade that leads to the desired muscle relaxant effects.

Simplified signaling pathway of α2-adrenergic receptor activation.

The activation of the Gi protein by an agonist-bound α2-adrenergic receptor leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which ultimately modulates the activity of downstream effector proteins, resulting in the physiological response of muscle relaxation.

This technical guide serves as a foundational resource for scientists dedicated to advancing the field of muscle relaxant therapeutics. The detailed methodologies and structured data presentation are intended to facilitate the rational design and efficient synthesis of novel tizanidine analogs with improved clinical profiles.

References

- 1. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of Tizanidine in Electrophysiological Studies of Motor Neurons

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tizanidine is a centrally acting α2-adrenergic agonist widely used in the management of muscle spasticity associated with conditions such as multiple sclerosis, spinal cord injury, and stroke.[1][2] Its primary mechanism of action involves the modulation of spinal cord circuitry, making it a valuable pharmacological tool for in-vivo electrophysiological studies of motor neuron excitability and reflex pathways.

Mechanism of Action:

Tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[3][4] It binds to α2-adrenergic receptors located on the presynaptic terminals of spinal interneurons.[5] This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, which in turn reduces the facilitation of spinal motor neurons.[2] The effects of tizanidine are most pronounced on polysynaptic pathways within the spinal cord.[4][5]

Electrophysiological studies in humans have demonstrated that tizanidine reinforces both presynaptic and postsynaptic inhibition.[6] Specifically, it enhances presynaptic inhibition of Ia afferents, as well as Ia reciprocal and Ib nonreciprocal postsynaptic inhibition.[6] This broad spectrum of activity on spinal inhibitory circuits underlies its efficacy in reducing both hypertonia (increased muscle tone) and hyperreflexia (brisk tendon jerks).[6] Unlike some other muscle relaxants, tizanidine's antispastic effects are often achieved without a significant reduction in muscle strength, which is a considerable clinical advantage.[1][7]

Signaling Pathway and Experimental Overview

Data Presentation

Table 1: Clinical and Electrophysiological Efficacy in Human Spasticity

| Parameter | Baseline (Mean ± SD) | Post-Tizanidine (Mean ± SD) | Change | p-value | Reference |

| Acquired Brain Injury Study | Meythaler et al., 2001[8] | ||||

| Lower Extremity Ashworth Score | 2.3 ± 1.4 | 1.7 ± 1.1 | -0.6 | < 0.0001 | |

| Upper Extremity Ashworth Score | 1.9 ± 1.1 | 1.5 ± 0.9 | -0.4 | < 0.0001 | |

| Lower Extremity Spasm Score | 1.0 ± 0.9 | 0.5 ± 0.8 | -0.5 | 0.0464 | |

| Chronic Stroke Study | Gelber et al., 2002[1] | ||||

| Upper Extremity Ashworth Score | (Not specified) | (Not specified) | -2.80 ± 0.47 | < 0.0001 | |

| Average Daily Dose at Week 16 | N/A | 20.2 ± 1.3 mg | N/A | N/A | |

| Post-Stroke Hemiparesis Study | Milanov, 2001[9] | ||||

| H-Reflex / M-Response Ratio | 0.41 ± 0.12 | 0.29 ± 0.09 | -0.12 | < 0.01 | |

| F-Wave Persistence (%) | 89.2 ± 11.4 | 75.2 ± 15.1 | -14.0 | < 0.01 | |

| Presynaptic Inhibition (Hvibr/Hmax) | 0.61 ± 0.15 | 0.45 ± 0.11 | -0.16 | < 0.01 |

Table 2: Effects on Stretch Reflex in Animal Models

| Animal Model | Administration | Dose | Effect on Stretch Reflex Activity (SRA) | Reference |

| Rat (Spinal Ischemia) | Systemic (i.p.) | 1 mg/kg | Potent suppression of EMG activity and ankle resistance during dorsiflexion. | Marsala et al., 2011[10][11] |

| Rat (Spinal Ischemia) | Intrathecal (IT) | 10 µg or 50 µg | Significant suppression of SRA. | Marsala et al., 2011[11][12] |

Experimental Protocols

Protocol 1: Assessment of H-Reflex and Presynaptic Inhibition

Objective: To measure the effect of tizanidine on α-motor neuron excitability via the Hoffmann (H) reflex and to quantify changes in presynaptic inhibition. This protocol is adapted from methodologies described by Milanov (2001).[9][13]

Materials:

-

Electromyography (EMG) machine with amplifier and stimulator.

-

Surface EMG electrodes (recording, reference, ground).

-

Constant-current electrical stimulator.

-

Mechanical vibrator (for presynaptic inhibition assessment).

-

Tizanidine (oral administration, e.g., 4-8 mg).

Procedure:

-

Patient Preparation: The subject lies in a prone position with their foot comfortably extending over the edge of the examination table.

-

Electrode Placement (Soleus Muscle):

-

Place the active recording electrode over the belly of the soleus muscle.

-

Place the reference electrode on the Achilles tendon.

-

Place the ground electrode on the calf, between the stimulating and recording sites.

-

-

H-Reflex Elicitation:

-

Stimulate the tibial nerve in the popliteal fossa using a monopolar electrode. Use rectangular pulses of 1 ms duration.

-

Begin with a low stimulus intensity and gradually increase it to map the full recruitment curve for the H-reflex and the motor (M) response.

-

Determine the maximum H-reflex amplitude (Hmax) and the maximum M-response amplitude (Mmax). The Hmax/Mmax ratio serves as a key indicator of the excitable α-motor neuron pool.

-

-

Presynaptic Inhibition Assessment (Vibratory Inhibition):

-

Set the stimulator to an intensity that elicits an H-reflex amplitude of 50% of Hmax.

-

Apply mechanical vibration (e.g., 100 Hz) to the Achilles tendon for 1 minute.

-

During the last 5 seconds of vibration, elicit the H-reflex again. This is the vibrated H-reflex (Hvibr).

-

Calculate the ratio Hvibr/Hmax. A decrease in this ratio indicates an increase in presynaptic inhibition.

-

-

Tizanidine Administration and Follow-up:

-

Administer a single oral dose of tizanidine.

-

Repeat the H-reflex and vibratory inhibition measurements at timed intervals post-administration (e.g., 1, 2, and 4 hours) to assess the drug's peak effect and duration of action.

-

Data Analysis:

-

Compare the Hmax/Mmax ratio before and after tizanidine administration. A significant decrease suggests reduced motor neuron excitability.

-

Compare the Hvibr/Hmax ratio before and after treatment. A significant decrease indicates that tizanidine enhances presynaptic inhibition.

Protocol 2: Assessment of Alpha Motor Neuron Excitability via F-Wave

Objective: To evaluate the excitability of the entire motor pathway, including the proximal segment and the motor neuron cell body, using F-wave analysis. This protocol is based on methodologies described by Milanov (2001) and general F-wave principles.[9][14]

Materials:

-

EMG machine with amplifier and stimulator.

-

Surface EMG electrodes.

-

Constant-current electrical stimulator.

Procedure:

-

Patient Preparation: The subject is seated or lying comfortably with the limb to be tested relaxed.

-

Electrode Placement (e.g., Abductor Pollicis Brevis):

-

Place the active recording electrode over the muscle belly.

-

Place the reference electrode on the tendon of the muscle.

-

Place the ground electrode on the hand or forearm.

-

-

F-Wave Elicitation:

-

Stimulate the corresponding nerve (e.g., median nerve at the wrist) with supramaximal intensity (typically 20-30% above the intensity needed for Mmax).

-

Deliver a series of at least 10-20 stimuli to elicit multiple F-waves, which are small, variable motor responses that follow the direct M-response.

-

-

Tizanidine Administration and Follow-up:

-

Administer a single oral dose of tizanidine.

-

Repeat the F-wave measurements at timed intervals post-administration.

-

Data Analysis:

-

F-wave Persistence: Calculate the percentage of stimuli that elicit an F-wave. A decrease in persistence suggests a reduction in motor neuron excitability.

-

F-wave Latency: Measure the minimal latency of the recorded F-waves. While less likely to be affected by tizanidine than persistence, significant changes could indicate effects on nerve conduction or synaptic delay.

-

F-wave Amplitude: Measure the mean amplitude of the F-waves. A decrease in amplitude can also reflect reduced motor neuron excitability.

Protocol 3: Assessment of Stretch Reflex (M2 Response)

Objective: To investigate tizanidine's effect on spinal reflex pathways, particularly those involving group II muscle afferents, by analyzing the long-latency stretch reflex (M2 response). This protocol is adapted from Schuurmans et al. (2009).[15]

Materials:

-

Servo-controlled mechanical manipulator (e.g., for wrist or ankle).

-

Bipolar surface EMG electrodes.

-

Data acquisition system to synchronize EMG and manipulator kinematics.

Procedure:

-

Subject Preparation: The subject is seated with their forearm fixed, holding the handle of the wrist manipulator. The subject is instructed to maintain a constant, low-level background torque (e.g., 1 Nm flexion torque) to ensure the target muscle is active.

-

EMG Electrode Placement: Place bipolar surface electrodes over the belly of the muscle of interest (e.g., Flexor Carpi Radialis, FCR).

-

Stretch Application:

-

Apply a series of ramp-and-hold stretches using the manipulator at a fixed velocity but with varying durations (e.g., 30, 50, 70 ms).

-

Randomize the stretch durations and apply them at random intervals (e.g., 3-4 seconds) to prevent anticipation.

-

-

Baseline Recording: Record at least 10-20 trials for each stretch condition to establish a stable baseline EMG response, which typically includes a short-latency M1 and long-latency M2 component.

-

Tizanidine Administration and Follow-up:

-

Administer a single oral dose of tizanidine (e.g., 4 mg, a lower dose may be used to minimize sedative effects that can interfere with maintaining background torque).[15]

-

Repeat the stretch trials at timed intervals (e.g., every 20 minutes for up to 160 minutes) to capture the full time-course of the drug's effect.

-

Data Analysis:

-

Rectify and average the EMG signals for each stretch condition, time-locked to the onset of the stretch.

-

Measure the magnitude (area under the curve) of the M1 (e.g., 20-50 ms) and M2 (e.g., 55-100 ms) responses.

-

Compare the M1 and M2 response magnitudes before and after tizanidine administration. A significant depression of the M2 response with little to no effect on the M1 response would support the hypothesis that tizanidine selectively acts on polysynaptic, likely group II afferent, pathways.[15]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. TIZANIDINE TABLETS, USP 4 mg (base) Rx Only [dailymed.nlm.nih.gov]

- 5. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Prospective assessment of tizanidine for spasticity due to acquired brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of tizanidine action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent suppression of stretch reflex activity after systemic or spinal delivery of Tizanidine in rats with spinal ischemia-induced chronic spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent suppression of stretch reflex activity after systemic or spinal delivery of tizanidine in rats with spinal ischemia-induced chronic spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aaet.info [aaet.info]

- 15. Tizanidine does not affect the linear relation of stretch duration to the long latency M2 response of m. flexor carpi radialis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Central Noradrenergic Pathways with Tizanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizanidine, a centrally acting α2-adrenergic agonist, serves as a valuable pharmacological tool for investigating the role of noradrenergic pathways in various physiological and pathological processes.[1][2][3][4] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, leading to a reduction in norepinephrine release and the inhibition of excitatory amino acid transmission.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for utilizing tizanidine to study central noradrenergic pathways, with a focus on its effects on motor control, pain perception, and neuronal activity. The information presented is intended to guide researchers in designing and executing robust in vitro and in vivo experiments.

Introduction

The central noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in regulating arousal, attention, stress responses, motor function, and pain modulation.[7][8] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders. Tizanidine's specific action on α2-adrenoceptors makes it an effective agent for probing the functional significance of these pathways.[2][3][9] As an α2-agonist, tizanidine mimics the effect of norepinephrine on presynaptic autoreceptors, leading to a decrease in the firing rate of noradrenergic neurons and a subsequent reduction in norepinephrine release in target brain regions.[3][6][7] This application note will detail its pharmacological properties, provide quantitative data on its effects, and outline key experimental protocols.

Pharmacological Profile of Tizanidine

Tizanidine is a potent and selective α2-adrenergic agonist with a pharmacological profile that distinguishes it from other compounds in its class, such as clonidine.[2] While both are structurally similar, tizanidine exhibits a milder and more transient effect on the cardiovascular system relative to its muscle relaxant properties.[2] It also demonstrates a weaker affinity for α1-adrenergic receptors.[1]

Table 1: Receptor Binding and Potency of Tizanidine

| Parameter | Value | Species/System | Reference |

| α2-adrenoceptor IC50 | 6.9 nmol | Not specified | [5] |

| α2-adrenoceptor Agonist Potency | Approx. 1/3 of clonidine | Peripheral tissues | [10] |

| Affinity for Imidazoline Receptors | ~20 times higher than for α2-adrenoceptors | Rat kidney membranes | [11] |

Key Applications in Neuroscience Research

Tizanidine's mechanism of action makes it a versatile tool for a variety of research applications:

-

Modulation of Spinal Motor Circuits: Tizanidine is widely used to study the role of noradrenergic input in spinal reflex pathways and motor control.[2][12][13] It effectively suppresses polysynaptic reflexes, providing a model to investigate the mechanisms of spasticity.[2][13]

-

Investigation of Pain Pathways: The analgesic properties of tizanidine allow for the exploration of the central noradrenergic system's role in nociception and neuropathic pain.[2][14][15][16]

-

Studying the Locus Coeruleus: As the primary source of central norepinephrine, the locus coeruleus is a key target of tizanidine. The drug's inhibitory effect on locus coeruleus neurons can be leveraged to understand the downstream consequences of reduced noradrenergic tone.[7]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Locus Coeruleus Neurons in Rats

This protocol describes the procedure for recording the spontaneous firing rate of locus coeruleus neurons in anesthetized rats and assessing the inhibitory effect of systemically administered tizanidine.[7]

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., urethane or isoflurane)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Tizanidine hydrochloride

-

Saline (0.9% NaCl)

-

Yohimbine (α2-antagonist, for reversal experiments)

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic apparatus.

-

Perform a craniotomy to expose the brain surface overlying the locus coeruleus (coordinates relative to bregma: AP -9.8 mm, ML ±1.2 mm, DV -6.0 to -7.0 mm).

-

Slowly lower the recording microelectrode into the locus coeruleus.

-

Identify locus coeruleus neurons based on their characteristic slow, regular firing rate (1-5 Hz), long-duration positive-negative action potentials, and response to sensory stimuli (e.g., paw pinch).

-

Once a stable baseline recording is established, administer tizanidine intravenously (e.g., 0.5, 1.0, or 2.0 mg/kg) or intraperitoneally.[15]

-

Record the neuronal firing rate continuously for at least 30-60 minutes post-injection.

-

To confirm the α2-adrenergic mechanism, administer yohimbine (e.g., 1-2 mg/kg, i.v.) to observe the reversal of tizanidine's inhibitory effect.[7]

-

At the end of the experiment, euthanize the animal and perform histological verification of the electrode placement.

Data Analysis:

-

Calculate the mean firing rate before and after drug administration.

-

Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the drug effect.

Table 2: Dose-Dependent Effects of Tizanidine on Locus Coeruleus Activity

| Tizanidine Dose (mg/kg, i.v.) | Effect on Spontaneous Firing Rate | Animal Model | Reference |

| Not specified | Marked decrease | Rat | [7] |

Protocol 2: In Vivo Microdialysis to Measure Norepinephrine Release in the Brain

This protocol outlines the use of in vivo microdialysis to measure extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex or spinal cord) following tizanidine administration.

Materials:

-

Male Wistar rats (280-330 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Tizanidine hydrochloride

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the rat and implant a guide cannula stereotaxically targeting the brain region of interest.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of norepinephrine levels.

-

Administer tizanidine (e.g., via intraperitoneal injection or added to the perfusion fluid).

-

Continue to collect dialysate samples for at least 2-3 hours post-drug administration.

-

Analyze the norepinephrine concentration in the dialysate samples using HPLC-ED.

Data Analysis:

-

Express norepinephrine levels as a percentage of the mean baseline concentration.

-

Use statistical methods (e.g., repeated measures ANOVA) to compare post-drug levels to baseline.

Protocol 3: Assessment of Antinociceptive Effects in a Rat Model of Neuropathic Pain

This protocol describes the evaluation of tizanidine's analgesic effects in a rat model of chronic constriction injury (CCI) of the sciatic nerve.[15]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Surgical instruments for CCI surgery

-

Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

-

Tizanidine hydrochloride

-

Saline (0.9% NaCl)

Procedure:

-

Induce neuropathic pain by performing CCI surgery on the sciatic nerve of one hind paw.

-

Allow the animals to recover for 7-14 days, during which they will develop signs of thermal hyperalgesia and mechanical allodynia.

-

Establish a baseline pain response by measuring the paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to mechanical stimulation.

-

Administer tizanidine systemically (e.g., 0.5, 1.0, or 2.0 mg/kg, i.p. or s.c.) or intrathecally.[15][17]

-

Measure the paw withdrawal latency or threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

A control group should receive saline.

Data Analysis:

-

Compare the post-drug withdrawal latencies/thresholds to the baseline values.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the antinociceptive effect.

Table 3: Efficacy of Tizanidine in Animal Models of Pain

| Animal Model | Tizanidine Dose | Route of Administration | Effect | Reference |

| Rat (CCI) | 0.5, 1.0, 2.0 mg/kg | Systemic | Reversal of thermal hyperalgesia | [15] |

| Rat (dorsal horn neurons) | 0.125-1.0 mg/kg | Intravenous | Depression of C- and A-fiber evoked responses | [18] |

| Mouse (writhing test) | Not specified | Subcutaneous or Peroral | Strong inhibition of writhing response | [14][19] |

Visualizations

Tizanidine's Mechanism of Action in the Central Noradrenergic System

Caption: Tizanidine acts as an α2-adrenergic agonist, inhibiting norepinephrine release.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring brain norepinephrine levels using in vivo microdialysis.

Conclusion

Tizanidine is a powerful and selective tool for the functional investigation of central noradrenergic pathways. Its well-characterized mechanism of action and its effects on neuronal firing, neurotransmitter release, and behavior provide a solid foundation for its use in a wide range of neuroscience research. The protocols and data presented here offer a starting point for researchers aiming to elucidate the complex roles of the noradrenergic system in health and disease. As with any pharmacological agent, careful consideration of dosage, route of administration, and appropriate controls is essential for obtaining reliable and interpretable results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 4. What is Tizanidine Hydrochloride used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 7. Concomitant depression of locus coeruleus neurons and of flexor reflexes by an alpha 2-adrenergic agonist in rats: a possible mechanism for an alpha 2-mediated muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Locus Coeruleus Neurons’ Firing Pattern Is Regulated by ERG Voltage-Gated K+ Channels [mdpi.com]

- 9. accurateclinic.com [accurateclinic.com]

- 10. Actions of tizanidine on alpha 1-and alpha 2-adrenoceptors in the peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of tizanidine, a centrally acting muscle relaxant, on motor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antinociceptive action of tizanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Systemic tizanidine hydrochloride (Zanaflex) relieves thermal hyperalgesia in rats with an experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effectiveness of tizanidine in neuropathic pain: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha2-adrenergic receptor subtype specificity of intrathecally administered tizanidine used for analgesia for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of tizanidine (DS 103-282) on dorsal horn convergent neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

Tizanidine: A Pharmacological Probe for Investigating Muscle Tone Regulation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely utilized as a muscle relaxant for the management of spasticity.[1][2][3][4] Spasticity, a motor disorder characterized by a velocity-dependent increase in tonic stretch reflexes, is a common and often debilitating symptom of upper motor neuron lesions resulting from conditions such as spinal cord injury, multiple sclerosis, stroke, and cerebral palsy.[2][5] Tizanidine's primary mechanism of action involves the presynaptic inhibition of motor neurons in the spinal cord, which is achieved by reducing the release of excitatory amino acids.[3][6][7] This targeted action on spinal polysynaptic pathways makes it a valuable pharmacological tool for investigating the complex neural circuits that regulate muscle tone.[6][7][8]

These application notes provide a comprehensive overview of tizanidine's pharmacological properties and detailed protocols for its use in preclinical research to dissect the mechanisms of muscle tone regulation.

Pharmacological Profile of Tizanidine

Tizanidine is an imidazoline derivative that exhibits a high affinity for α2-adrenergic receptors, with some selectivity for the α2A, α2B, and α2C subtypes.[2][9][10] It also demonstrates a notable affinity for imidazoline receptors, which may contribute to its overall pharmacological effects.[1][11][12] By activating these receptors, particularly at the presynaptic terminals of spinal interneurons, tizanidine effectively dampens the excitatory signals to α-motor neurons, leading to a reduction in muscle hypertonia.[7][13][14]

Quantitative Data: Receptor Binding Affinity and Pharmacokinetics

The following tables summarize key quantitative data for tizanidine, providing a basis for dose selection and experimental design in preclinical models.

Table 1: Receptor Binding Affinity of Tizanidine

| Receptor Subtype | Species | Tissue | Kᵢ (nM) | Reference |

| α2A-Adrenergic | Human | - | 55.7 | [2] |

| α2B-Adrenergic | Human | - | 178.0 | [2] |

| α2C-Adrenergic | Human | - | 120.0 | [2] |

| Imidazoline (I1) | Rat | Kidney | ~20x higher affinity than α2 | [1][11] |

Table 2: Pharmacokinetic Parameters of Tizanidine

| Species | Route of Administration | Dose | T½ (plasma) | Cₘₐₓ | Tₘₐₓ | Reference |

| Human | Oral | 4 mg | ~2.5 hours | 1.21 ± 0.84 ng/mL | 1.01 ± 0.5 hours | [3][15] |

| Rat | Oral | 2 mg/kg | ~3 hours | - | - | [15] |

| Rat | Intrathecal | 10-50 µg | - | - | - | [16] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing tizanidine to investigate muscle tone regulation in preclinical models.

In Vivo Assessment of Muscle Tone in a Rodent Model of Spasticity

This protocol describes the induction of spinal cord injury (SCI) in rats to create a model of spasticity, followed by the assessment of muscle tone using the Modified Ashworth Scale and electromyography (EMG) after tizanidine administration.

Protocol 1: In Vivo Spasticity Model and Tizanidine Evaluation

1. Materials:

-

Wistar rats (250-300g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for laminectomy

-

MASCIS impactor for spinal cord contusion[17]

-

Tizanidine hydrochloride

-

Vehicle (e.g., sterile saline)

-

EMG recording system with needle electrodes

-

Data acquisition and analysis software

2. Procedure:

-

Spinal Cord Injury (SCI) Induction (adapted from[17][18][19]):

-

Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a moderate contusion injury using a MASCIS impactor (e.g., 10 g weight dropped from 25 mm).[17]

-

Suture the muscle and skin layers.

-

Provide post-operative care, including manual bladder expression, until autonomic control is regained.

-

Allow animals to recover for at least 4 weeks to develop stable spasticity.[20][21]

-

-

Assessment of Muscle Tone - Modified Ashworth Scale (adapted for rodents):

Table 3: Modified Ashworth Scale for Rodent Hindlimb

| Score | Description |

| 0 | No increase in muscle tone. |

| 1 | Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion. |

| 1+ | Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM. |

| 2 | More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved. |

| 3 | Considerable increase in muscle tone, passive movement difficult. |

| 4 | Affected part(s) rigid in flexion or extension. |

-

Electromyography (EMG) Recording (adapted from[25][26][27][28]):

-

Lightly anesthetize the rat.

-

Insert fine-wire EMG electrodes into the gastrocnemius and tibialis anterior muscles of the spastic hindlimb.

-

Record baseline EMG activity during passive stretch of the ankle joint.

-

Administer tizanidine (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.

-

Record EMG activity at set time points post-administration (e.g., 30, 60, 90, and 120 minutes) during passive stretch.

-

Analyze the rectified and integrated EMG signal to quantify the change in muscle activity.

-

3. Data Analysis:

-

Compare the Modified Ashworth Scale scores before and after tizanidine treatment using appropriate non-parametric statistical tests.

-

Quantify the change in EMG amplitude and duration in response to passive stretch before and after tizanidine administration.

In Vivo Experimental Workflow

In Vitro Investigation of Tizanidine's Effects on Spinal Neurons

This protocol details the preparation of spinal cord slices and the use of whole-cell patch-clamp electrophysiology to examine the effects of tizanidine on excitatory postsynaptic currents (EPSCs) in dorsal horn neurons.

Protocol 2: In Vitro Patch-Clamp Electrophysiology

1. Materials:

-

Sprague-Dawley rats (P14-P21)

-

Anesthetics (e.g., isoflurane or urethane)

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF) and sucrose-based cutting solution

-

Patch-clamp recording setup (amplifier, micromanipulator, data acquisition system)

-

Glass micropipettes

-

Tizanidine hydrochloride

-

Agonists for inducing EPSCs (e.g., glutamate)

2. Procedure:

-

Spinal Cord Slice Preparation (adapted from[4][10][29][30]):

-

Deeply anesthetize the rat pup.

-

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated sucrose-aCSF.

-

Embed the lumbar spinal cord in agar and cut transverse slices (300-400 µm) using a vibrating microtome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Whole-Cell Patch-Clamp Recording (adapted from[30][31]):

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize dorsal horn neurons using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

In voltage-clamp mode, hold the neuron at a negative membrane potential (e.g., -70 mV) to record spontaneous or evoked EPSCs.

-

Record baseline EPSC activity.

-

Bath-apply tizanidine at various concentrations (e.g., 1-100 µM).

-

Record EPSCs in the presence of tizanidine.

-

Wash out the drug and record recovery of EPSC activity.

-

3. Data Analysis:

-

Measure the amplitude and frequency of EPSCs before, during, and after tizanidine application.

-

Analyze the effect of tizanidine on the paired-pulse ratio of evoked EPSCs to infer a presynaptic or postsynaptic site of action.

-

Construct concentration-response curves to determine the EC₅₀ of tizanidine's inhibitory effect.

Tizanidine's Mechanism of Action

Conclusion

Tizanidine serves as a selective and potent pharmacological tool for probing the neural mechanisms underlying muscle tone regulation. Its well-characterized action as an α2-adrenergic agonist allows for targeted manipulation of spinal inhibitory pathways. The experimental protocols provided herein offer a framework for utilizing tizanidine in both in vivo and in vitro models to advance our understanding of spasticity and to evaluate novel therapeutic strategies. The quantitative data presented will aid in the design of robust and reproducible experiments in the field of motor control research and drug development.

References

- 1. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurotechcenter.org [neurotechcenter.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of tizanidine, a centrally acting muscle relaxant, on motor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha2-adrenergic receptor subtype specificity of intrathecally administered tizanidine used for analgesia for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of imidazoline receptors in the centrally acting muscle-relaxant effects of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modified Ashworth Scale - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of intrathecally administered dexmedetomidine, MPV-2426 and tizanidine on EMG in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Treatment of Rat Spinal Cord Injury with the Neurotrophic Factor Albumin-Oleic Acid: Translational Application for Paralysis, Spasticity and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Spasticity in rats with sacral spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Modified Ashworth Scale – Strokengine [strokengine.ca]

- 23. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]

- 24. health.utah.edu [health.utah.edu]

- 25. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]

- 26. Techniques: Vicki Tysseling Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 27. researchgate.net [researchgate.net]

- 28. Electromyogram recordings from freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]

- 31. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Unveiling the Analgesic Potential: Methods for Assessing the Antinociceptive Properties of Tizanidine

For Immediate Release

[City, State] – [Date] – In the continuous quest for effective pain management strategies, understanding the antinociceptive properties of therapeutic agents is paramount. Tizanidine, a centrally acting α2-adrenergic agonist, has demonstrated significant muscle relaxant and analgesic effects. For researchers, scientists, and drug development professionals, rigorous and standardized methods to evaluate these properties are crucial. This document provides detailed application notes and protocols for key preclinical assays used to assess the antinociceptive effects of tizanidine.

Mechanism of Action: α2-Adrenergic Agonism in Nociception

Tizanidine exerts its antinociceptive effects primarily by acting as an agonist at α2-adrenergic receptors in the central nervous system, particularly in the spinal cord.[1] This agonistic activity at presynaptic α2-receptors on primary afferent terminals and postsynaptic receptors on spinal interneurons leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[1] The activation of these G-protein coupled receptors ultimately results in the inhibition of nociceptive signal transmission.

References

Tizanidine Administration Protocol for Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration of tizanidine in rodent behavioral studies. Tizanidine, a centrally acting α2-adrenergic agonist, is primarily used as a muscle relaxant and has shown efficacy in models of spasticity and nociception.[1][2][3] This guide outlines standardized procedures for preparing and administering tizanidine, along with detailed protocols for key behavioral assays used to assess its effects on motor coordination and analgesia in rodents. The information presented here is intended to facilitate the design and execution of reproducible preclinical studies involving tizanidine.

Introduction to Tizanidine

Tizanidine is an imidazoline derivative that acts as a selective agonist for α2-adrenergic receptors in the central nervous system.[2][4] Its primary mechanism of action involves the presynaptic inhibition of motor neurons, leading to a reduction in the release of excitatory amino acids such as glutamate and aspartate.[1][4] This action results in decreased muscle spasticity.[1] Tizanidine's effects are most prominent on spinal polysynaptic pathways.[1] In addition to its myorelaxant properties, tizanidine has demonstrated antinociceptive effects in various rodent models of pain.[5][6]

Tizanidine Formulation and Administration

Formulation

Tizanidine hydrochloride is the commonly used salt for in vivo studies due to its water solubility.

-

Vehicle: Tizanidine hydrochloride can be dissolved in sterile 0.9% saline or distilled water.

-

Preparation: Prepare fresh solutions on the day of the experiment to ensure stability. Vortex or sonicate briefly to ensure complete dissolution.

-

Concentration: The concentration of the tizanidine solution should be adjusted based on the desired dose and the volume to be administered, typically not exceeding 10 mL/kg for intraperitoneal or oral administration in rats and mice.

Administration Routes

The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of tizanidine. Common routes for rodent studies include:

-

Intraperitoneal (IP): A common route for systemic administration, providing rapid absorption.

-

Oral (PO): Can be administered via gavage. Note that tizanidine undergoes first-pass metabolism, which may affect bioavailability.[3]

-

Subcutaneous (SC): Provides a slower and more sustained release compared to IP injection.

-

Intravenous (IV): Allows for direct and rapid entry into the systemic circulation.

-

Intrathecal (IT): For direct administration to the spinal cord, often used in studies of nociception.

Quantitative Data Summary

The following tables summarize tizanidine dosages and their effects in various rodent behavioral studies.

Table 1: Tizanidine Administration for Motor Coordination Studies (Rotarod Test)

| Species/Strain | Administration Route | Dose (mg/kg) | Key Findings |

| Mice | Not Specified | Not Specified | Impaired motor coordination is indicated by a fall from the rotating rod. |

| Rats | Oral | Not Specified | Used to assess in vivo muscle coordination. |

Table 2: Tizanidine Administration for Nociception Studies (Hot Plate and Tail-Flick Tests)

| Species/Strain | Administration Route | Dose (mg/kg) | Behavioral Test | Key Findings |

| Mice and Rats | Subcutaneous or Peroral | Not Specified | Tail-flick | Showed antinociceptive action.[5] |

| Rats | Not Specified | Not Specified | Hot Plate | A prolonged reaction time is indicative of analgesic activity.[7] |

| Rats | Intrathecal | 0.5 - 5 µg | Formalin Test | Produced a significant dose-related suppression of biphasic responses.[6] |

Experimental Protocols

Rotarod Test for Motor Coordination

The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[8][9]

Apparatus:

-

A commercially available rotarod apparatus with a textured rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) divided into lanes for individual animals.[8]

-

Sensors to automatically detect when an animal falls off the rod.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[10][11]

-

Training (Optional but Recommended): Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for 2-3 days prior to testing to familiarize them with the apparatus.[10]

-

Administration of Tizanidine: Administer tizanidine or vehicle at the predetermined time before testing. The time between administration and testing should be consistent across all animals and is typically based on the drug's known pharmacokinetic profile (e.g., 30 minutes post-IP injection).

-

Testing:

-

Place the animal on the rotating rod.

-

Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[8][10]

-

Record the latency to fall (the time the animal remains on the rod).

-

A cut-off time (e.g., 300 seconds) is typically set, and animals remaining on the rod for the entire duration are assigned the maximum latency.

-

-

Trials: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[8][11]

Endpoint:

-

Latency to fall (seconds): The primary measure of motor coordination. A shorter latency indicates impaired motor function.

Hot Plate Test for Analgesia

The hot plate test measures the response to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.[12][13]

Apparatus:

-

A commercially available hot plate apparatus with a temperature-controlled metal surface enclosed by a clear acrylic cylinder to keep the animal on the plate.[12]

Procedure:

-

Acclimation: Acclimate the animals to the testing room before the experiment.

-

Baseline Measurement: Place each animal on the unheated plate for a brief period to habituate. Then, set the plate to a constant temperature (typically 52-55°C).[7] Place the animal on the heated surface and start a timer.

-